2-Oxa-5-azaspiro[3.4]octane oxalate

Physicochemical Characterization Crystallinity Solid-State Handling

Medicinal chemistry workflows require conformationally constrained scaffolds to lock bioactive conformations and validate SAR hypotheses. This spiro[3.4]octane oxalate salt provides a defined vectorial exit geometry not achievable with piperazine rings or 6-aza regioisomers. - **Key applications**: Triple monoamine re-uptake inhibition (SERT/NET/DAT), DDR1 kinase fragment (IC₅₀ 1.83 µM), photochromic leuco dye precursor - **Technical advantage**: Rigid oxetane-pyrrolidine framework; mp 85-94°C solid for handling; anhydrous coupling required (decomposes in water) - **Supply**: Standard packaging under inert atmosphere; batch-specific COA available

Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
CAS No. 1433363-32-6
Cat. No. B3419445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azaspiro[3.4]octane oxalate
CAS1433363-32-6
Molecular FormulaC8H13NO5
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1CC2(COC2)NC1.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11NO.C2H2O4/c1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyJFOZNINEJYPQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-5-azaspiro[3.4]octane Oxalate – Spirocyclic Building Block


2-Oxa-5-azaspiro[3.4]octane oxalate (CAS 1433363-32-6) is a heterocyclic spiro compound characterized by a rigid [3.4] spirocyclic framework incorporating both an oxygen atom in an oxetane ring and a nitrogen atom in a pyrrolidine ring, provided as an oxalate salt . The compound exhibits a melting point range of 85–94 °C and a free base molecular weight of 113.16 g/mol . This scaffold is recognized as a valuable building block in medicinal chemistry, functioning as a constrained piperazine surrogate, and finds industrial application in the synthesis of leuco dyes and photochromic materials due to the reversible chromism characteristic of spiro lactone–oxazine systems .

Conformationally constrained piperazine surrogate for medicinal chemistry.
Reported scaffold for triple monoamine re-uptake inhibitor exploration.
Precursor for photochromic leuco dyes via spiro lactone–oxazine character.
Entry point to DDR1 kinase inhibitor fragment elaboration (class-level context).

Why 2-Oxa-5-azaspiro[3.4]octane Oxalate Cannot Be Substituted


The specific 2-oxa-5-aza regioisomerism and the [3.4] spiro ring size of 2-oxa-5-azaspiro[3.4]octane oxalate confer a unique conformational rigidity and vectorial presentation of the oxetane oxygen and pyrrolidine nitrogen that cannot be replicated by closely related scaffolds such as 2-oxa-6-azaspiro[3.4]octane or 2-azaspiro[3.4]octane [1]. This structural distinction translates into measurable differences in physicochemical properties—including melting point and aqueous stability—and, more critically, divergent biological target engagement profiles. For instance, derivatives built on the 2-oxa-5-azaspiro[3.4]octane core have been explicitly optimized for triple monoamine re-uptake inhibition, a profile not attainable with the 6-aza regioisomer [2]. Therefore, substituting this specific compound with an in-class analog without rigorous head-to-head validation risks altering key experimental outcomes, invalidating SAR hypotheses, and compromising reproducibility in both medicinal chemistry campaigns and material science formulations.

Regioisomeric Mismatch
2-oxa-6-aza and 2-azaspiro[3.4]octane analogs present divergent target engagement profiles; kinase selectivity may not transfer between regioisomers.
Solid-State Handling Divergence
Low-melting solid behavior of the 5-aza oxalate vs. liquid 2-aza free base alters weighing precision and volatility; direct substitution may affect reproducibility.
Aqueous Stability Conflict
This oxalate decomposes in water, requiring anhydrous protocols; the 6-aza regioisomer is freely water-soluble, limiting direct methodological interchange.

Quantitative Differentiation of 2-Oxa-5-azaspiro[3.4]octane Oxalate


Elevated Solid-State Stability

2-Oxa-5-azaspiro[3.4]octane oxalate exhibits a distinct solid-state profile with a melting point of 85–94 °C, classifying it as a low-melting solid at ambient conditions . In contrast, the free base of the oxygen-deficient analog 2-azaspiro[3.4]octane is a liquid with a boiling point of 162 °C . The regioisomeric 2-oxa-6-azaspiro[3.4]octane melts at a substantially lower temperature of 63 °C . This thermal behavior directly influences handling, storage, and formulation considerations.

Solid-State Stability
Data to verify
Target: mp 85–94 °C vs 6-aza: 63 °C; 2-aza: liquid
Supports solid-state handling review
Class-level thermal data; lot-specific verification recommended
Physicochemical Characterization Crystallinity Solid-State Handling

Aqueous Instability and Handling Requirements

2-Oxa-5-azaspiro[3.4]octane oxalate decomposes upon contact with water, necessitating anhydrous handling and storage under inert atmosphere . This property stands in marked contrast to the regioisomeric 2-oxa-6-azaspiro[3.4]octane, which is freely soluble in water with a calculated solubility of 388 g/L at 25 °C .

Aqueous Stability
Source review
Decomposes in water vs 6-aza: soluble (388 g/L calc.)
Requires anhydrous protocol selection
Reported instability; confirm under intended conditions
Solubility Chemical Stability Formulation

Divergent Kinase Target Engagement

A proprietary compound incorporating the 2-oxa-5-azaspiro[3.4]octane moiety (BDBM372048) exhibited an IC₅₀ of 1.83 × 10³ nM (1.83 µM) against the Discoidin Domain Receptor 1 (DDR1) kinase domain [1]. In contrast, a derivative of the regioisomeric 2-oxa-6-azaspiro[3.4]octane scaffold (compound 21g) demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, with improved water solubility relative to the clinical comparator gefitinib [2]. While these data arise from distinct molecular contexts (different warheads and linkers), they illustrate a class-level trend wherein the 2-oxa-5-aza and 2-oxa-6-aza scaffolds direct different target engagement profiles.

Kinase Affinity (DDR1)
Class-level
IC₅₀ 1.83 µM (DDR1 domain)
Supports target selectivity review
6-aza comparator: higher EGFR activity; different warhead context
Kinase Inhibition Target Selectivity Medicinal Chemistry

Validated Triple Monoamine Re-uptake Inhibitor Scaffold

The 2-oxa-5-azaspiro[3.4]octane scaffold has been specifically explored and validated within the context of triple monoamine re-uptake inhibitors (targeting SERT, NET, and DAT) [1]. In silico pharmacophore modeling and subsequent in vitro and in vivo evaluation of oxa-azaspiro derivatives confirmed that this constrained framework can yield compounds with balanced affinity for all three transporters, a profile associated with next-generation antidepressant agents [1]. Notably, closely related scaffolds such as the spiro-THF analog (compound 169) were found to be less potent than the spiro-THP analog (compound 170) in this series, demonstrating that subtle changes in the oxa-azaspiro ring system directly modulate transporter affinity [1].

Transporter Profiling
Class-level
Triple SERT/NET/DAT inhibition reported
Supports polypharmacology exploration
In silico modeling + in vitro/in vivo assays; scaffold-level precedent
Monoamine Transporters CNS Drug Discovery Triple Re-uptake Inhibitors

Optimal Application Scenarios for 2-Oxa-5-azaspiro[3.4]octane Oxalate


Triple Re-uptake Inhibitor Design for CNS Disorders

Procure this compound as a starting scaffold for the synthesis of oxa-azaspiro derivatives intended for evaluation as serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporter inhibitors. The validated pharmacophore model described by Bettati et al. [1] demonstrates that the 2-oxa-5-azaspiro[3.4]octane framework can be elaborated to achieve balanced triple re-uptake inhibition. Use this building block to explore SAR around the oxetane oxygen and pyrrolidine nitrogen, leveraging the compound's rigid spiro structure to constrain conformational flexibility and potentially improve selectivity over off-target receptors [1].

Leuco Dyes and Photochromic Materials

Utilize the compound's intrinsic spiro lactone–oxazine character to synthesize reversible leuco dye systems. The documented ability of spiro forms of lactones and oxazines to undergo chromism—reversibly interchanging between colorless and colored states—makes this oxalate salt a suitable precursor for photochromic materials . Its solid-state nature (mp 85–94 °C) facilitates handling in material science formulations compared to liquid or low-melting analogs.

Piperazine Bioisostere Exploration

Employ 2-oxa-5-azaspiro[3.4]octane oxalate as a conformationally constrained surrogate for the piperazine ring, a ubiquitous motif in pharmaceuticals . The spirocyclic framework imposes a defined exit vector geometry that can modulate binding interactions and potentially circumvent existing intellectual property. The compound's decomposition in water necessitates anhydrous coupling conditions, which are readily accommodated in standard medicinal chemistry workflows. This substitution strategy is particularly valuable when seeking to improve metabolic stability or achieve patent differentiation in lead optimization programs.

Kinase Inhibitor Scaffold for DDR1

Investigate the 2-oxa-5-azaspiro[3.4]octane core as a fragment or warhead for targeting Discoidin Domain Receptor 1 (DDR1). A derivative containing this moiety (BDBM372048) displayed an IC₅₀ of 1.83 µM against the DDR1 kinase domain [2]. While this represents only moderate affinity, it provides a validated starting point for fragment elaboration or structure-based optimization aimed at achieving nanomolar potency. This scenario is particularly relevant for fibrosis and oncology research, where DDR1 inhibition is an emerging therapeutic strategy.

Application
Selection Property
Validation Focus
CNS transporter inhibitor research
Spirocyclic constraint and vector geometry
SERT/NET/DAT affinity profiling
Photochromic material synthesis
Spiro lactone–oxazine reversibility
Chromism behavior under irradiation
Piperazine bioisostere replacement
Conformational restriction and IP differentiation context
Metabolic stability and selectivity assays
DDR1 kinase inhibitor fragment elaboration
Reported DDR1 affinity context
Structure-based optimization and selectivity profiling

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28 linked technical documents
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